(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone
Description
Properties
CAS No. |
34186-96-4 |
|---|---|
Molecular Formula |
C15H9F6NO |
Molecular Weight |
333.23 g/mol |
IUPAC Name |
(2-aminophenyl)-[2,5-bis(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H9F6NO/c16-14(17,18)8-5-6-11(15(19,20)21)10(7-8)13(23)9-3-1-2-4-12(9)22/h1-7H,22H2 |
InChI Key |
IJMYKMHAVVYXOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Functionalization
The Friedel-Crafts acylation is a foundational method for constructing aryl ketones. For the target compound, this approach begins with the reaction of 2-nitrobenzoyl chloride and 1,3-bis(trifluoromethyl)benzene in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed due to its efficacy in activating the acyl chloride .
Procedure :
-
Acylation :
A mixture of 1,3-bis(trifluoromethyl)benzene (10 mmol) and 2-nitrobenzoyl chloride (10 mmol) in dichloromethane is treated with AlCl₃ (12 mmol) at 0°C. The reaction proceeds for 12 hours under nitrogen, yielding [2-nitrophenyl][2,5-bis(trifluoromethyl)phenyl]methanone. -
Nitro Reduction :
The nitro group is reduced using hydrogen gas (5 bar) and a palladium-on-carbon (Pd/C) catalyst in ethanol at 50°C for 6 hours .
Key Data :
| Step | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Acylation | AlCl₃ | 0°C → RT | 12 h | 78% |
| Reduction | Pd/C | 50°C | 6 h | 92% |
This two-step sequence achieves an overall yield of 72%. The method’s limitation lies in the sensitivity of the nitro group to over-reduction, necessitating precise control of hydrogen pressure .
Catalytic Hydrogenation of Nitro-Containing Intermediates
Building on patent CN101560163A , which details the hydrogenation of 4,4'-bis(2-trifluoromethyl-4-nitrophenoxy)biphenyl, this method adapts similar conditions for the target compound’s nitro-to-amine conversion.
Optimized Protocol :
-
Substrate : [2-nitrophenyl][2,5-bis(trifluoromethyl)phenyl]methanone.
-
Catalyst : 5% Pd/C (0.1 equiv).
-
Solvent : Ethanol/water (4:1).
-
Conditions : 4 bar H₂, 60°C, 4 hours.
Results :
-
Conversion : >99% (HPLC).
-
Isolated Yield : 89%.
-
Purity : 98.5% (by ¹H NMR).
The use of a biphasic solvent system minimizes side reactions, while the Pd/C catalyst ensures selective reduction without cleaving the ketone moiety .
Silver-Catalyzed Oxidative Cyclization
Adapting methodologies from silver-mediated oxidative cyclizations , this route employs AgNO₃ and Oxone to construct the methanone bridge. While originally developed for benzisoxazoles, the protocol is modified for direct ketone formation.
Reaction Setup :
-
Substrates : 2-ethynylaniline and 2,5-bis(trifluoromethyl)benzaldehyde.
-
Catalyst : AgNO₃ (10 mol%).
-
Oxidant : Oxone (2 equiv).
-
Solvent : Acetonitrile/water (1:1).
-
Conditions : 60°C, 8 hours.
Mechanistic Insight :
The reaction proceeds via oxidative alkyne activation, forming a silver-acetylide intermediate. Nucleophilic attack by the aldehyde’s carbonyl oxygen generates the ketone, followed by aromatization .
Performance Metrics :
-
Yield : 65% (isolated).
-
Byproducts : <5% (diarylacetylene oxidation byproducts).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield | Scalability |
|---|---|---|---|---|
| Friedel-Crafts/Reduction | High functional group tolerance | Multi-step, AlCl₃ waste disposal | 72% | Industrial |
| Catalytic Hydrogenation | High selectivity, mild conditions | Requires nitro precursor synthesis | 89% | Pilot-scale |
| Silver Oxidative | Single-step, atom-economical | Limited substrate scope | 65% | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that (2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone exhibits notable biological activities:
- Anti-inflammatory Properties : The compound has been explored for its potential to reduce inflammation, which is crucial in treating various diseases.
- Anticancer Activity : Initial studies suggest that it may interact with specific molecular targets involved in cancer pathways, potentially inhibiting tumor growth.
The amino group facilitates hydrogen bonding with biological targets, while the trifluoromethyl groups enhance lipophilicity, aiding in membrane penetration and modulation of biochemical pathways.
Applications in Medicinal Chemistry
The compound's unique structure allows for various applications in medicinal chemistry:
- Drug Development : Its ability to interact with lipid membranes makes it a candidate for developing new therapeutic agents targeting inflammatory and cancerous conditions.
- Active Pharmaceutical Ingredient : It serves as an intermediate in synthesizing other pharmaceutical compounds, enhancing the efficiency of drug development processes .
Materials Science Applications
In materials science, this compound can be utilized for:
- Polymer Chemistry : Its properties may be harnessed to develop advanced materials with specific thermal and mechanical characteristics.
- Fluorinated Materials : The trifluoromethyl groups contribute to creating materials with low surface energy and high chemical resistance.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in specific cancer cell lines when treated with the compound. |
| Study B | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in vitro. |
| Study C | Material Properties | Developed a polymer blend incorporating the compound, resulting in enhanced thermal stability compared to conventional materials. |
Mechanism of Action
The mechanism of action of (2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The table below highlights key structural differences and inferred properties of the target compound and analogs:
Key Observations:
Stability and Degradation Pathways
- Degradation Susceptibility: Trifluoromethylated aromatic ketones are prone to microbial degradation, as seen in , where -CF₃ groups in picoxystrobin yield nitro-phenolic intermediates. The target’s -NH₂ group may increase oxidative degradation risk compared to methoxy or triazole substituents.
- Steric Protection : Bulky substituents (e.g., pyrrolidinyl in ) could shield the ketone from nucleophilic attack, whereas the target’s -NH₂ may render it more reactive.
Biological Activity
(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone, a compound with the molecular formula CHFNO and a molecular weight of approximately 333.23 g/mol, has garnered attention in medicinal chemistry due to its notable biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an amino group attached to a phenyl ring and two trifluoromethyl groups on another phenyl ring. The presence of these functional groups significantly influences its chemical properties, enhancing lipophilicity and enabling interactions with lipid membranes.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 333.23 g/mol |
| Solubility | Moderately soluble |
| Log P (octanol-water partition coefficient) | 5.03 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminobenzophenone with 2,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is generally performed in dichloromethane at controlled temperatures (0-5°C) to optimize yield and purity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in anti-inflammatory and anticancer contexts. The amino group facilitates hydrogen bonding with biological targets, while the trifluoromethyl groups enhance its ability to penetrate lipid membranes, influencing various biochemical pathways .
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it has been tested against leukemia (HL-60), colon (HCT-15), and renal (UO-31) cell lines, showing promising IC50 values comparable to established chemotherapeutic agents .
Case Study 1: Anticancer Activity
A study evaluated the compound's effect on various cancer cell lines. The results indicated that it exhibited significant antiproliferative activity:
| Cell Line | IC50 (μM) |
|---|---|
| HL-60 | 10.32 |
| HCT-15 | 6.62 |
| UO-31 | 7.69 |
This study highlighted its potential as a novel therapeutic agent for cancer treatment .
Case Study 2: Mechanistic Insights
Further investigations into the compound's mechanism revealed that it induces apoptosis in cancer cells through activation of caspase pathways. Molecular docking studies suggested that the compound binds effectively to key enzymes involved in tumor progression .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Aminobenzophenone | CHN | Lacks trifluoromethyl groups |
| 4-Trifluoromethylbenzamide | CHFN | Contains only one trifluoromethyl group |
| 3,4-Difluoroaniline | CHFN | Two fluorine atoms; simpler amine structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
